molecular formula C8H12N2S B2721957 3-[(Ethylsulfanyl)methyl]pyridin-2-amine CAS No. 1247579-87-8

3-[(Ethylsulfanyl)methyl]pyridin-2-amine

Cat. No.: B2721957
CAS No.: 1247579-87-8
M. Wt: 168.26
InChI Key: GCQQZXIZLRGDJW-UHFFFAOYSA-N
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Description

3-[(Ethylsulfanyl)methyl]pyridin-2-amine is an organic compound with the molecular formula C8H12N2S and a molecular weight of 168.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethylsulfanyl group at the 3-position and an amine group at the 2-position. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylsulfanyl)methyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with an ethylsulfanyl methylating agent under controlled conditions. One common method involves the use of ethylthiomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylsulfanyl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Ethylsulfanyl)methyl]pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Ethylsulfanyl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The amine group can participate in hydrogen bonding and other interactions, further contributing to the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Ethylsulfanyl)methyl]pyridin-2-amine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity .

Properties

IUPAC Name

3-(ethylsulfanylmethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-11-6-7-4-3-5-10-8(7)9/h3-5H,2,6H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQQZXIZLRGDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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